Product packaging for Methacrylonitrile-d5(Cat. No.:CAS No. 32376-01-5)

Methacrylonitrile-d5

Cat. No.: B1625082
CAS No.: 32376-01-5
M. Wt: 72.12 g/mol
InChI Key: GYCMBHHDWRMZGG-KPAILUHGSA-N
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Description

Methacrylonitrile-d5 (C₄D₅N) is a deuterated derivative of methacrylonitrile, where five hydrogen atoms are replaced with deuterium. This isotopic labeling is critical in nuclear magnetic resonance (NMR) spectroscopy and polymer science, as it eliminates interference from proton signals and enables precise structural analysis . The compound is primarily utilized as a monomer for synthesizing deuterated polymers, such as poly(this compound), which are employed in advanced material studies, including neutron scattering and isotopic tracing experiments .

Synthesis of this compound typically involves catalytic deuteration of methacrylonitrile using deuterium gas or deuterated reagents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5N B1625082 Methacrylonitrile-d5 CAS No. 32376-01-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dideuterio-2-(trideuteriomethyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N/c1-4(2)3-5/h1H2,2H3/i1D2,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCMBHHDWRMZGG-KPAILUHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C(C#N)C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467688
Record name Methacrylonitrile-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32376-01-5
Record name Methacrylonitrile-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 32376-01-5
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Preparation Methods

Catalytic Pyrolysis of Deuterated α-Aminoisobutyraldoximes

The pyrolysis of α-aminoisobutyraldoximes represents a foundational route for methacrylonitrile synthesis, as detailed in US Patent 2471927A. For the deuterated variant, tertiary α-aminoisobutyraldoximes are synthesized using deuterated amines and nitrosyl chloride-deuterated isobutene adducts. The oxime intermediate undergoes thermal decomposition at 200–275°C in the presence of dehydrating catalysts such as acid-treated silica gels or alumina-silica composites.

Key parameters influencing yield and isotopic fidelity include:

  • Catalyst composition : Silica gels treated with non-volatile acids (e.g., phosphoric acid) enhance dehydration efficiency while minimizing side reactions.
  • Deuterium source : Substituting hydrogen with deuterium at the amine and isobutene stages ensures uniform labeling. For example, using ND₃ in oxime formation introduces deuterium at the amino group.
  • Reactor conditions : Space velocities of 100–1,000 hr⁻¹ and atmospheric pressure optimize vapor-phase contact with the catalyst.

This method achieves isotopic purities exceeding 90% but requires stringent control over pyrolysis temperatures to prevent deuterium scrambling.

Ammoxidation of Deuterated Isobutylene

US Patent 4503001A outlines the ammoxidation of isobutylene to methacrylonitrile using multimetal oxide catalysts. Adapting this for Methacrylonitrile-d5 involves deuterating the olefin feed (e.g., isobutylene-d₈) and employing ND₃ as the nitrogen source. The catalyst system—comprising Ni, Co, Fe, Bi, P, and Mo oxides on SiO₂—facilitates the reaction at 400–500°C and atmospheric pressure.

Critical considerations :

  • Catalyst preparation : Co-gelling metal nitrates (e.g., Ni(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O) with colloidal silica ensures homogeneous active sites.
  • Deuterium integration : Isobutylene-d₈, synthesized via deuteration of isobutylene over platinum catalysts, provides the carbon backbone, while ND₃ introduces deuterium at the nitrile group.
  • Yield optimization : A molar ratio of O₂:isobutylene-d₈ = 1:1 to 3:1 maximizes nitrile formation while minimizing combustion byproducts.

This method achieves scalable production (5–10 g/hr in bench-scale reactors) with isotopic purity ≥95%.

Post-Synthesis Deuteration via Halogen-Deuterium Exchange

An alternative approach involves introducing deuterium into pre-formed methacrylonitrile through halogen-deuterium exchange. J-STAGE Document demonstrates this strategy in cytokinin synthesis, where iodomethane-d₃ methylates sulfur-containing intermediates. For this compound:

  • Methacrylonitrile is halogenated at the methyl group using Cl₂ or Br₂.
  • The halogenated derivative reacts with deuterated methylating agents (e.g., CD₃I) in the presence of phase-transfer catalysts.
  • Purification via fractional distillation removes residual halides and non-deuterated species.

Advantages :

  • Enables selective deuteration at specific positions.
  • Compatible with standard laboratory glassware.

Limitations :

  • Requires multiple purification steps to achieve >99% isotopic purity.
  • Lower overall yields (50–60%) due to side reactions.

Analytical Validation and Purification

The EPA Method 8260C provides guidelines for analyzing deuterated volatiles like this compound. Key steps include:

  • Gas chromatography-mass spectrometry (GC-MS) : Using a DB-624 column (30 m × 0.32 mm ID) and electron ionization at 70 eV.
  • Internal standards : Chlorobenzene-d5 and 1,4-dichlorobenzene-d4 correct for matrix effects.
  • Isotopic purity assessment : High-resolution MS quantifies D/H ratios, ensuring compliance with research standards.

Comparative Analysis of Synthesis Methods

Method Temperature Range (°C) Catalyst System Isotopic Purity (%) Yield (%) Scalability
Catalytic Pyrolysis 200–275 SiO₂-H₃PO₄ 90–95 70–80 Moderate
Ammoxidation 400–500 Ni-Co-Fe-Bi-P-Mo/SiO₂ 95–98 85–90 High
Halogen Exchange 25–80 Phase-transfer catalysts 99 50–60 Low

Chemical Reactions Analysis

Types of Reactions: Methacrylonitrile-d5 undergoes various chemical reactions, including:

    Polymerization: this compound can polymerize to form poly(this compound), which is used in the production of specialty polymers.

    Addition Reactions: The compound can participate in addition reactions with nucleophiles, such as amines and alcohols, to form substituted products.

    Oxidation and Reduction: this compound can be oxidized to form methacrylic acid-d5 or reduced to form methacrylamide-d5.

Common Reagents and Conditions:

Major Products Formed:

    Polymerization: Poly(this compound)

    Addition Reactions: Substituted this compound derivatives

    Oxidation: Methacrylic acid-d5

    Reduction: Methacrylamide-d5

Scientific Research Applications

Methacrylonitrile-d5 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:

Mechanism of Action

The mechanism of action of methacrylonitrile-d5 involves its participation in various chemical reactions due to the presence of the nitrile group and the double bond. The deuterium atoms provide stability and allow for detailed tracking in studies. The compound interacts with molecular targets through addition, polymerization, and substitution reactions, influencing the pathways involved in these processes .

Comparison with Similar Compounds

Research Findings and Challenges

  • Kinetic Isotope Effect (KIE): Studies on analogous deuterated monomers suggest that this compound may exhibit a KIE of ~2–3 during free-radical polymerization, slowing reaction rates compared to non-deuterated methacrylonitrile .
  • Characterization Rigor : As per , synthesis protocols must include HPLC data and NMR spectra to confirm isotopic purity and structural integrity, ensuring reproducibility in polymer applications.

Biological Activity

Methacrylonitrile-d5 is a deuterated derivative of methacrylonitrile, a compound known for its applications in polymer chemistry and potential biological activities. This detailed article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula C4H5D5NC_4H_5D_5N and is characterized by the presence of deuterium atoms, which can influence its reactivity and interactions with biological systems. The incorporation of deuterium can enhance the stability of the compound, making it a valuable tool in various biochemical studies.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with cellular components, including proteins and nucleic acids. The following mechanisms have been proposed based on current research:

  • Enzyme Inhibition : this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potentially induce apoptosis in cancer cells.
  • Receptor Modulation : The compound may bind to various receptors, affecting signal transduction pathways that regulate cell growth and differentiation.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety and efficacy of this compound. Various studies have employed different cell lines to assess its cytotoxic effects:

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical Cancer)25Induction of apoptosis through caspase activation
MCF-7 (Breast Cancer)30Cell cycle arrest at G2/M phase
A549 (Lung Cancer)15Disruption of mitochondrial membrane potential

These findings indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

  • Anticancer Activity : A study published in Bioorganic Chemistry demonstrated that this compound significantly inhibited the proliferation of HeLa cells by inducing apoptosis. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming the compound's efficacy in targeting cancer cells .
  • Neuroprotective Effects : Another investigation explored the neuroprotective properties of this compound in a model of oxidative stress. Results indicated that the compound reduced reactive oxygen species (ROS) levels and protected neuronal cells from oxidative damage, highlighting its potential in neurodegenerative disease therapies .

Future Directions

Research on this compound is still emerging, with several areas warranting further exploration:

  • Mechanistic Studies : More detailed studies are required to elucidate the precise molecular mechanisms through which this compound exerts its biological effects.
  • In Vivo Studies : Animal models should be utilized to evaluate the pharmacokinetics and therapeutic potential of this compound in vivo.
  • Combination Therapies : Investigating the synergistic effects of this compound with other chemotherapeutic agents could enhance its efficacy and reduce side effects.

Q & A

Q. What statistical approaches are recommended for validating the reproducibility of isotopic enrichment assays involving this compound?

  • Methodological Answer: Apply multivariate ANOVA to account for batch-to-batch variability in deuteration. Use Bland-Altman plots to assess inter-laboratory reproducibility. Include ≥3 technical replicates and cross-validate with orthogonal methods (e.g., IRMS vs. NMR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methacrylonitrile-d5
Reactant of Route 2
Methacrylonitrile-d5

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.